molecular formula C4H9ClO2 B13764526 3-Chlorobutane-1,2-diol CAS No. 53496-34-7

3-Chlorobutane-1,2-diol

Cat. No.: B13764526
CAS No.: 53496-34-7
M. Wt: 124.56 g/mol
InChI Key: CWHYTESDVACLIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobutane-1,2-diol can be synthesized through various methods. One common approach involves the chlorination of butane-1,2-diol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions . The reaction proceeds as follows:

CH3CH(OH)CH(OH)CH3+SOCl2CH3CH(Cl)CH(OH)CH3+SO2+HCl\text{CH}_3\text{CH}(\text{OH})\text{CH}(\text{OH})\text{CH}_3 + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}(\text{Cl})\text{CH}(\text{OH})\text{CH}_3 + \text{SO}_2 + \text{HCl} CH3​CH(OH)CH(OH)CH3​+SOCl2​→CH3​CH(Cl)CH(OH)CH3​+SO2​+HCl

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobutane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.

    Substitution: Nucleophiles like OH⁻, NH₃, under mild to moderate conditions.

Major Products Formed:

    Oxidation: Butane-1,2-dione, butane-1,2-dial.

    Reduction: Butane-1,2-diol.

    Substitution: Butane-1,2-diol, various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Chlorobutane-1,2-diol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. Additionally, the hydroxyl groups can undergo oxidation or reduction, altering the compound’s chemical properties . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with enzymes and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Chlorobutane-1,2-diol is unique due to its specific placement of the chlorine atom, which imparts distinct reactivity and chiral properties. This makes it particularly useful in stereochemical studies and in the synthesis of chiral compounds .

Properties

CAS No.

53496-34-7

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

IUPAC Name

3-chlorobutane-1,2-diol

InChI

InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3

InChI Key

CWHYTESDVACLIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)O)Cl

Origin of Product

United States

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